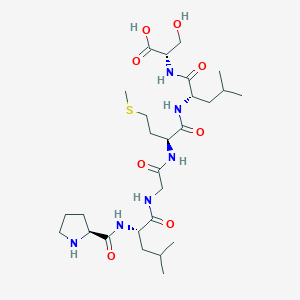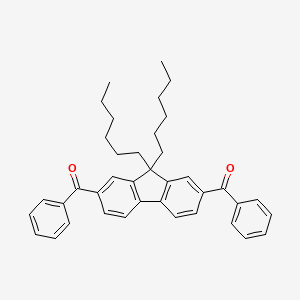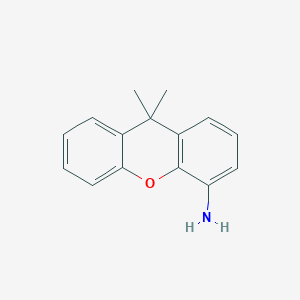![molecular formula C18H26ClNO2 B12618687 5-Chloro-N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]pentanamide CAS No. 921210-69-7](/img/structure/B12618687.png)
5-Chloro-N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]pentanamide is a chemical compound with a complex structure that includes a chloro group, a hydroxyphenyl group, and a methylcyclohexyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]pentanamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 5-chloropentanoyl chloride with 2-(4-hydroxyphenyl)-1-methylcyclohexylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]pentanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the chloro group.
Substitution: Nucleophiles like sodium azide or thiols can replace the chloro group under appropriate conditions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of azide or thiol derivatives.
Applications De Recherche Scientifique
5-Chloro-N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]pentanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of 5-Chloro-N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]pentanamide involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the chloro group can influence the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-2-hydroxyacetophenone: Similar in having a chloro and hydroxy group but differs in the overall structure.
4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide: Shares the chloro and hydroxyphenyl groups but has a different core structure.
Uniqueness
5-Chloro-N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]pentanamide is unique due to its combination of functional groups and the presence of a cyclohexyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
921210-69-7 |
|---|---|
Formule moléculaire |
C18H26ClNO2 |
Poids moléculaire |
323.9 g/mol |
Nom IUPAC |
5-chloro-N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]pentanamide |
InChI |
InChI=1S/C18H26ClNO2/c1-18(20-17(22)7-3-5-13-19)12-4-2-6-16(18)14-8-10-15(21)11-9-14/h8-11,16,21H,2-7,12-13H2,1H3,(H,20,22) |
Clé InChI |
CUMABCSHPIUZRO-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCCC1C2=CC=C(C=C2)O)NC(=O)CCCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-(4-nitropyrazol-1-yl)acetamide](/img/structure/B12618621.png)


![{3-Bromo-5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}methanol](/img/structure/B12618629.png)
![(3R,3'S,5'R)-5'-(2-amino-2-oxoethyl)-5-chloro-N-(4-methoxyphenyl)-7-methyl-2-oxo-1,2-dihydrospiro[indole-3,2'-pyrrolidine]-3'-carboxamide](/img/structure/B12618637.png)
![2-{2-[4-(Dimethylamino)phenyl]ethenyl}-1,3-benzothiazole-7-carbonitrile](/img/structure/B12618642.png)



![N-(2-Aminoethyl)-2-methoxy-4-[(3-nitrophenyl)methoxy]benzamide](/img/structure/B12618675.png)
![2-[4-(2-Methyl-1,3-thiazol-4-yl)anilino]-1,3-thiazole-4-carboxylic acid](/img/structure/B12618679.png)
![3,6-Dihexyl-1H,4H-furo[3,4-c]furan-1,4-dione](/img/structure/B12618683.png)
